![molecular formula C21H27NO2 B2720709 Bicyclo[2.2.1]hept-5-en-2-yl(3-(4-methoxyphenyl)azepan-1-yl)methanone CAS No. 1798545-46-6](/img/structure/B2720709.png)

Bicyclo[2.2.1]hept-5-en-2-yl(3-(4-methoxyphenyl)azepan-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

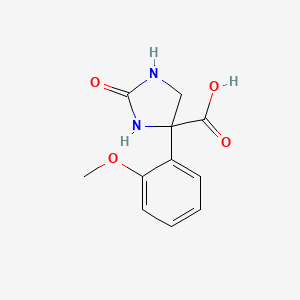

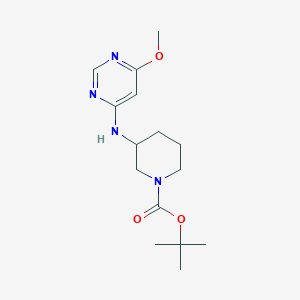

The compound “Bicyclo[2.2.1]hept-5-en-2-yl(3-(4-methoxyphenyl)azepan-1-yl)methanone” is a complex organic molecule. It contains a bicyclic heptene (a seven-membered ring with two carbon atoms shared with another ring), an azepane (a seven-membered ring containing nitrogen), and a methoxyphenyl group (a phenyl ring with a methoxy group attached). The exact properties of this compound would depend on the specific arrangement of these groups .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the bicyclic heptene and azepane rings, followed by the attachment of the methoxyphenyl group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is quite complex. It includes a bicyclic structure (Bicyclo[2.2.1]hept-5-en-2-yl), a seven-membered nitrogen-containing ring (azepan-1-yl), and a methoxyphenyl group. The exact 3D structure would depend on the specific stereochemistry at each of the chiral centers in the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the bicyclic structure, the azepane ring, and the methoxyphenyl group. The ene in the bicyclic structure could potentially undergo addition reactions. The nitrogen in the azepane ring could act as a nucleophile or base in reactions. The methoxy group on the phenyl ring could direct electrophilic aromatic substitution to the ortho and para positions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Some general predictions can be made based on the functional groups present. For example, the compound is likely to be solid at room temperature, and its solubility would depend on the solvent used. The presence of the nitrogen and oxygen atoms suggests that it might form hydrogen bonds .Applications De Recherche Scientifique

Asymmetric Homogeneous Hydrogenation

Research has shown that compounds related to Bicyclo[2.2.1]hept-5-en-2-yl(3-(4-methoxyphenyl)azepan-1-yl)methanone are involved in the asymmetric homogeneous hydrogenation process. Specifically, solvent complexes and dihydrides from rhodium diphosphine precursors have been studied, indicating that the structural components of these compounds significantly impact the equilibrium and stability of the resulting products (Brown et al., 1981).

Synthesis and Biological Activities

A study described the synthesis of aryl bicyclo[2.2.1] heptene-2-yl-methanones via an aqueous phase fly-ash catalyzed [4+2] Diels-Alder reaction, showcasing the compound's potential in creating derivatives with insect antifeedant activities. This research points towards the relevance of such compounds in developing bioactive materials with specific applications in agriculture and pest management (Thirunarayanan, 2014).

Photoresist Materials for Lithography

The synthesis and characterization of alicyclic polymers based on cycloaliphatic co- and terpolymers, including those derived from Bicyclo[2.2.1] compounds, have been investigated for use as 193 nm photoresist materials. These materials are critical for the production of microelectronic devices, indicating the compound's utility in advanced manufacturing processes (Okoroanyanwu et al., 1998).

Chemical Reactions and Mechanistic Studies

Several studies have focused on the chemical reactions involving bicyclic compounds, including methanolysis, ring opening, and oxidation processes. These investigations provide insights into the mechanistic aspects of reactions involving Bicyclo[2.2.1] compounds, which are valuable for designing synthetic routes and understanding reaction dynamics in organic chemistry (Lim et al., 2002; Baggaley et al., 1975).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-bicyclo[2.2.1]hept-5-enyl-[3-(4-methoxyphenyl)azepan-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO2/c1-24-19-9-7-16(8-10-19)18-4-2-3-11-22(14-18)21(23)20-13-15-5-6-17(20)12-15/h5-10,15,17-18,20H,2-4,11-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCSXGQWLJYKGIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)C3CC4CC3C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-methoxyphenyl)-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]acrylonitrile](/img/structure/B2720626.png)

![1-{[(1-cyanocyclopentyl)carbamoyl]methyl}-N-(2,5-dichlorophenyl)pyrrolidine-2-carboxamide](/img/structure/B2720628.png)

![(4-((3-Bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2720631.png)

![4-[4-cyano-5-(4-phenylpiperazin-1-yl)-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide](/img/structure/B2720632.png)

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-chloro-2-fluorophenyl)propanamide](/img/structure/B2720633.png)

![2-(1,6,7-Trimethyl-2,4-dioxo-8-prop-2-enyl-1,3,5-trihydro-4-imidazolino[1,2-h] purin-3-yl)acetic acid](/img/structure/B2720641.png)

![[5-(2-aminophenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B2720643.png)

![(1R,2R,4S,5S,6R)-6-(Bromomethyl)-3-oxatricyclo[3.2.1.02,4]octane](/img/structure/B2720645.png)

![2-{[3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio}-N-(2,5-difluorophenyl)acetamide](/img/structure/B2720648.png)